Chloroxine

Beschreibung

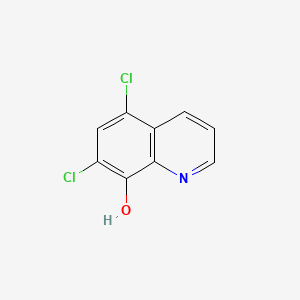

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5,7-dichloroquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h1-4,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDFKMLRRRCGAKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2Cl)Cl)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022801 | |

| Record name | Chloroxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Chloroxine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015373 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.38e-01 g/L | |

| Record name | Chloroxine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015373 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

773-76-2 | |

| Record name | Chloroxine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=773-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloroxine [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000773762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloroxine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01243 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | chloroxine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758398 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | chloroxine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3904 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Quinolinol, 5,7-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloroxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-dichloroquinolin-8-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.144 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROXINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2I8BD50I8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Chloroxine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015373 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

179.5 °C | |

| Record name | Chloroxine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01243 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chloroxine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015373 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Antibacterial Mechanism of Action of Chloroxine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroxine, a halogenated derivative of 8-hydroxyquinoline, exhibits broad-spectrum antimicrobial activity. While detailed mechanistic studies on this compound are not abundant in publicly available literature, its structural class provides a strong basis for a proposed mechanism of action centered on metal ion chelation. This technical guide synthesizes the available data and provides a comprehensive overview of the core antibacterial mechanism of this compound, drawing inferences from studies on related 8-hydroxyquinoline compounds. The primary mode of action is believed to be the disruption of essential bacterial metabolic processes through the sequestration of divalent metal cations, which are crucial cofactors for various metalloenzymes. This guide presents quantitative antimicrobial activity data, details relevant experimental protocols, and provides visualizations of the proposed signaling pathways and experimental workflows.

Introduction

This compound (5,7-dichloro-8-hydroxyquinoline) is a synthetic compound recognized for its antibacterial and antifungal properties.[1] Despite its established use in some topical applications, a detailed understanding of its molecular mechanism of action as an antibacterial agent remains an area of active inference rather than direct, exhaustive study. As a member of the 8-hydroxyquinoline class of compounds, its biological activity is intrinsically linked to its ability to act as a potent chelating agent for metal ions.[2][3] This guide will explore this proposed mechanism in detail.

Proposed Core Mechanism of Action: Metal Ion Chelation

The central hypothesis for this compound's antibacterial activity is its ability to chelate essential divalent metal ions, such as Fe²⁺, Mg²⁺, Mn²⁺, and Zn²⁺. These metal ions are indispensable for bacterial survival as they serve as critical cofactors for a multitude of enzymes involved in vital cellular processes.

The proposed sequence of events is as follows:

-

Cellular Entry: The lipophilic nature of the this compound molecule facilitates its passage across the bacterial cell membrane.

-

Intracellular Chelation: Once inside the cytoplasm, this compound binds to free or loosely bound divalent metal ions, forming stable coordination complexes.

-

Metalloenzyme Inhibition: This sequestration depletes the intracellular pool of available metal cofactors, leading to the inhibition of essential metalloenzymes. Key enzymatic processes that are likely affected include:

-

Respiration: Inhibition of enzymes in the electron transport chain.

-

DNA Replication and Repair: Disruption of DNA gyrase and other topoisomerases.

-

Metabolic Pathways: Interference with enzymes involved in nutrient synthesis and energy production.

-

-

Disruption of Cellular Homeostasis: The widespread inhibition of these critical enzymatic functions leads to a cascade of detrimental effects, including the generation of reactive oxygen species (ROS), membrane damage, and ultimately, bacteriostasis or bactericidal effects depending on the concentration and bacterial species.

The following diagram illustrates the proposed mechanism of action.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of this compound and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC). Below is a summary of reported MIC values for this compound and a related compound against various bacterial strains.

| Compound | Bacterial Strain | MIC (µg/mL) | MIC (µM) | Reference |

| This compound Nanoparticles | Cronobacter sakazakii | ~12 | ~58 | [4] |

| Pseudomonas aeruginosa | ~12 | ~58 | [4] | |

| Serratia marcescens | ~12 | ~58 | [4] | |

| Bordetella bronchiseptica | ~4 | ~19 | [4] | |

| Shigella flexneri | ~4 | ~19 | [4] | |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | Mycobacterium tuberculosis | - | 0.1 | [2][5] |

| Mycobacterium smegmatis | - | 1.56 | [2][5] | |

| Staphylococcus aureus (MSSA) | - | 2.2 | [2][5] | |

| Staphylococcus aureus (MRSA) | - | 1.1 | [2][5] |

Experimental Protocols

This section details representative protocols for key experiments used to elucidate the antibacterial mechanism of compounds like this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This assay is fundamental for quantifying the antimicrobial activity of a compound.

Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a specific bacterial strain.

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Sterile 96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

-

Spectrophotometer or microplate reader

Protocol:

-

Prepare a serial two-fold dilution of the this compound stock solution in the broth medium across the wells of a 96-well plate. Typically, 100 µL of broth is added to each well, and then 100 µL of the this compound solution is added to the first well and serially diluted.

-

Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) in the broth medium.

-

Add 100 µL of the bacterial inoculum to each well containing the this compound dilutions.

-

Include a positive control (broth with bacteria, no this compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration of this compound that shows no turbidity (bacterial growth). Alternatively, read the optical density at 600 nm (OD₆₀₀) using a microplate reader. The MIC is the lowest concentration where the OD₆₀₀ is not significantly different from the negative control.[3][6]

The following diagram illustrates the workflow for a broth microdilution MIC assay.

Metal Chelation Assay (e.g., Chrome Azurol S (CAS) Assay)

This assay can be used to demonstrate the metal-chelating ability of this compound.

Objective: To qualitatively or quantitatively assess the ability of this compound to chelate iron.

Materials:

-

This compound solution

-

Chrome Azurol S (CAS) assay solution

-

Hexadecyltrimethylammonium bromide (HDTMA)

-

FeCl₃ solution

-

Buffer solution (e.g., PIPES)

Protocol:

-

Prepare the CAS assay solution, which is a blue-colored complex of CAS, iron(III), and HDTMA.

-

Add different concentrations of the this compound solution to the CAS assay solution in a microplate or cuvettes.

-

Include a blank (CAS solution with solvent) and a positive control (a known chelator like EDTA).

-

Incubate the mixture for a period (e.g., 20 minutes).

-

If this compound chelates the iron from the CAS complex, the color of the solution will change from blue to orange/yellow.

-

Measure the absorbance at a specific wavelength (e.g., 630 nm). A decrease in absorbance indicates chelation.

-

The chelating activity can be quantified by comparing the absorbance change to that of a standard chelator.

Bacterial Metalloenzyme Inhibition Assay (e.g., DNA Gyrase Activity Assay)

This assay can determine if this compound directly inhibits a specific bacterial metalloenzyme.

Objective: To assess the inhibitory effect of this compound on the supercoiling activity of bacterial DNA gyrase.

Materials:

-

Purified bacterial DNA gyrase

-

Relaxed plasmid DNA (substrate)

-

This compound solution

-

ATP and appropriate buffer

-

Agarose gel electrophoresis equipment

-

DNA staining dye (e.g., ethidium bromide)

Protocol:

-

Set up reaction mixtures containing the reaction buffer, relaxed plasmid DNA, and varying concentrations of this compound.

-

Initiate the reaction by adding DNA gyrase and ATP.

-

Include a positive control (reaction without this compound) and a negative control (reaction without DNA gyrase).

-

Incubate the reactions at 37°C for a specified time (e.g., 1 hour).

-

Stop the reactions by adding a stop buffer (containing SDS and a loading dye).

-

Analyze the DNA topoisomers by agarose gel electrophoresis.

-

Stain the gel with a DNA dye and visualize it under UV light.

-

Inhibition of DNA gyrase activity will be observed as a decrease in the amount of supercoiled plasmid DNA and an increase in the amount of relaxed plasmid DNA compared to the positive control.

Structure-Activity Relationship (SAR)

The antibacterial activity of 8-hydroxyquinoline derivatives is highly dependent on their substitution pattern. The presence of halogen atoms, such as chlorine in this compound, at positions 5 and 7 is known to enhance antimicrobial potency. It is hypothesized that these electron-withdrawing groups increase the lipophilicity of the molecule, facilitating its transport across the bacterial membrane, and may also influence the stability of the metal chelate complexes formed. Minor modifications to the this compound structure have been shown to abolish its activity, suggesting a high degree of specificity in its interaction with its molecular target(s).

Conclusion

The antibacterial mechanism of action of this compound is proposed to be primarily driven by its function as a potent metal ion chelator. By sequestering essential divalent metal cations within the bacterial cell, this compound likely inhibits a wide range of metalloenzymes, leading to the disruption of critical cellular processes and ultimately resulting in bacterial growth inhibition or death. While direct and detailed mechanistic studies on this compound are limited, the extensive research on the 8-hydroxyquinoline class of compounds provides a strong foundation for this hypothesis. Further research is warranted to definitively identify the specific molecular targets of this compound and to fully elucidate the downstream effects of its metal-chelating activity in various bacterial species. The experimental protocols provided in this guide offer a framework for such future investigations.

References

- 1. This compound | C9H5Cl2NO | CID 2722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. protocols.io [protocols.io]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

An In-Depth Technical Guide to the Physicochemical Properties of 5,7-dichloroquinolin-8-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5,7-dichloroquinolin-8-ol (also known as Chloroxine), a compound of interest in pharmaceutical research. The following sections detail its fundamental chemical and physical characteristics, outline standardized experimental protocols for their determination, and present a logical workflow for the characterization of solid active pharmaceutical ingredients (APIs).

Core Physicochemical Data

The quantitative physicochemical properties of 5,7-dichloroquinolin-8-ol are summarized in the tables below for ease of reference and comparison.

Table 1: Chemical Identity and Molecular Properties

| Parameter | Value | Source(s) |

| IUPAC Name | 5,7-dichloroquinolin-8-ol | [1] |

| Synonyms | This compound, 5,7-Dichloro-8-hydroxyquinoline | [1][2][3] |

| CAS Number | 773-76-2 | [1][2][3] |

| Chemical Formula | C₉H₅Cl₂NO | [1][2][3] |

| Molecular Weight | 214.05 g/mol | [2][3] |

| Canonical SMILES | C1=CC2=C(C(=C(C=C2Cl)Cl)O)N=C1 | [1] |

| InChI Key | WDFKMLRRRCGAKS-UHFFFAOYSA-N | [1][2] |

Table 2: Physical and Chemical Properties

| Parameter | Value | Source(s) |

| Appearance | Pale yellow to light brown or tan crystalline powder. | [4] |

| Melting Point | 178-180 °C | [2][5][6] |

| Boiling Point | 355 °C | [7] |

| Solubility | Water: Practically insoluble/Slightly soluble.[4][8] Organic Solvents: Soluble in ethanol, dichloromethane, dimethyl sulfoxide (DMSO), benzene, and petroleum ether.[4][8] | [4][8] |

| logP (Octanol-Water Partition Coefficient) | 3.5 | [1] |

| pKa | Data not readily available in searched literature. | |

| Density | 1.6450 g/cm³ | [4] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are crucial for reproducible research. The following are generalized but detailed protocols applicable to a solid API like 5,7-dichloroquinolin-8-ol.

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely accepted technique.

-

Sample Preparation: A small amount of the dry 5,7-dichloroquinolin-8-ol powder is finely ground and packed into a capillary tube to a height of 2-3 mm.[9] The tube is sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a calibrated thermometer or an automated detection system.

-

Measurement:

-

For an unknown compound, a rapid preliminary heating run (10-20 °C/minute) is performed to determine an approximate melting range.[10]

-

For a precise measurement, a fresh sample is heated to a temperature about 20 °C below the approximate melting point.[9] The heating rate is then reduced to 1-2 °C per minute.[11][12]

-

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transformed into a liquid is the final melting point. The range between these two temperatures is the melting range. For a pure compound, this range is typically narrow (0.5-1.0 °C).[12]

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

-

System Preparation: An excess amount of 5,7-dichloroquinolin-8-ol is added to a known volume of purified water or a relevant buffer solution in a sealed container.[3]

-

Equilibration: The container is agitated in a constant temperature bath (e.g., 37 ± 1 °C for biopharmaceutical relevance) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[5][13] The continued presence of undissolved solid confirms that a saturated solution has been achieved.

-

Phase Separation: After equilibration, the suspension is allowed to stand, and the solid and liquid phases are separated by centrifugation or filtration. Care must be taken to avoid any undissolved solid from contaminating the saturated solution sample.

-

Quantification: The concentration of 5,7-dichloroquinolin-8-ol in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[14]

-

Replicates: The experiment should be performed in at least triplicate to ensure the reliability of the results.[13]

Determination of the Octanol-Water Partition Coefficient (logP) (Shake-Flask Method)

The logP value is a measure of a compound's lipophilicity and is a critical parameter in drug development for predicting absorption and distribution.

-

Phase Saturation: Equal volumes of n-octanol and water (or a pH 7.4 phosphate buffer for LogD determination) are mixed and shaken for 24 hours to ensure mutual saturation of the two phases.[4][15] The phases are then separated.

-

Compound Addition: A known amount of 5,7-dichloroquinolin-8-ol is dissolved in one of the phases (typically the one in which it is more soluble).

-

Partitioning: The two saturated phases are combined in a vessel with the dissolved compound and are shaken vigorously for a set period to allow for the compound to partition between the two immiscible layers until equilibrium is reached.[1] The mixture is then centrifuged to ensure complete phase separation.[1]

-

Concentration Analysis: The concentration of the compound in both the n-octanol and aqueous layers is determined using a suitable analytical technique, such as HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[1]

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts relevant to the physicochemical characterization of 5,7-dichloroquinolin-8-ol.

Caption: Workflow for the synthesis and physicochemical characterization of a solid API.

Caption: Hypothesized antimicrobial mechanisms of 8-hydroxyquinoline derivatives.

References

- 1. Shake Flask LogD | Domainex [domainex.co.uk]

- 2. orbit.dtu.dk [orbit.dtu.dk]

- 3. researchgate.net [researchgate.net]

- 4. LogP / LogD shake-flask method [protocols.io]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. davjalandhar.com [davjalandhar.com]

- 7. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. thinksrs.com [thinksrs.com]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 14. Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique - PMC [pmc.ncbi.nlm.nih.gov]

- 15. diposit.ub.edu [diposit.ub.edu]

Initial Biological Activity Screening of Chloroxine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroxine, a halogenated quinoline derivative, has a long-standing history as a topical antimicrobial agent. Emerging research, however, has unveiled its potential beyond dermatology, with significant findings in the realm of oncology. This technical guide provides a comprehensive overview of the initial biological activity screening of this compound, focusing on its antimicrobial and anticancer properties. Detailed experimental protocols for key assays are provided, alongside a summary of available quantitative data. Furthermore, this guide illustrates the key signaling pathway implicated in this compound's anticancer mechanism of action and outlines a typical experimental workflow for its biological characterization.

Antimicrobial Activity

Antibacterial Activity

This compound is effective against a variety of Gram-positive and Gram-negative bacteria.

Antifungal Activity

This compound has demonstrated efficacy against certain yeasts and fungi, which underpins its use in treating fungal skin conditions.

Table 1: Minimum Inhibitory Concentrations (MICs) of the Related Compound Chlorhexidine against Various Microorganisms

| Microorganism | MIC Range (µg/mL) |

| Pseudomonas aeruginosa | 80.00 |

| Staphylococcus aureus | 2.67 - 5.33 |

| Enterococcus faecalis | 5.33 |

| Escherichia coli | 2.67 |

| Candida albicans | 5.33 |

| Prevotella intermedia | 5.33 |

| Porphyromonas gingivalis | 5.33 |

| Porphyromonas endodontalis | 5.33 |

| Prevotella denticola | 2.67 |

| Prevotella melaninogenica | 5.33 |

Note: This data is for Chlorhexidine, a related compound, and is provided for reference purposes. Specific MIC values for this compound may vary.[1]

Anticancer Activity

Recent investigations have highlighted the potential of this compound as an anticancer agent, particularly in ovarian and pancreatic cancers. It has been shown to act synergistically with existing chemotherapeutic agents and to target key signaling pathways involved in cancer cell proliferation and survival.

Ovarian Cancer

In high-grade serous ovarian cancer (HGSC), this compound has been identified as a compound that can restore sensitivity to platinum-based chemotherapy. It demonstrates a synergistic effect with carboplatin, a standard-of-care treatment for ovarian cancer.[2]

Table 2: In Vitro Efficacy of this compound in Combination with Carboplatin in Ovarian Cancer Cell Lines

| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) |

| OVCAR4 (Carboplatin-sensitive) | Carboplatin + this compound (10 µM) | 15 | Synergistic |

| Ov4Carbo (Carboplatin-resistant) | Carboplatin + this compound (10 µM) | 30 | Synergistic |

Note: The Combination Index (CI) values indicate a synergistic interaction between this compound and carboplatin.[2]

Pancreatic Cancer

This compound has been shown to inhibit the progression of pancreatic cancer by targeting the PI3K/AKT/mTOR signaling pathway. This inhibition leads to repressed growth, migration, and invasion of pancreatic cancer cells, and induces apoptosis.[3]

Experimental Protocols

The following are detailed methodologies for key experiments used in the initial biological activity screening of this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

96-well microtiter plates

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

This compound stock solution

-

Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Prepare serial two-fold dilutions of the this compound stock solution in the growth medium directly in the wells of a 96-well plate. The final volume in each well should be 100 µL.

-

Prepare a positive control well containing only the growth medium and the microbial inoculum.

-

Prepare a negative control well containing only the growth medium.

-

Add 100 µL of the standardized microbial inoculum to each well (except the negative control), resulting in a final volume of 200 µL.

-

Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

-

Optionally, the absorbance can be read using a microplate reader to quantify microbial growth.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is used to assess the metabolic activity of cells and is a common method for determining the cytotoxic effects of a compound.

Materials:

-

96-well cell culture plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

CO2 incubator

-

Microplate reader

Procedure:

-

Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator at 37°C.

-

The following day, treat the cells with various concentrations of this compound prepared by serial dilution in the cell culture medium. Include untreated control wells.

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) can be determined from the dose-response curve.[4][5]

Apoptosis Assay: Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Flow cytometer

-

Cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Centrifuge

Procedure:

-

Seed and treat cells with this compound as for the cytotoxicity assay.

-

Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.[6][7][8]

Cell Cycle Analysis: Propidium Iodide (PI) Staining and Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Flow cytometer

-

Cells treated with this compound

-

Phosphate-Buffered Saline (PBS)

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Centrifuge

Procedure:

-

Seed and treat cells with this compound for the desired time.

-

Harvest the cells and wash them with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in the PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer. The DNA content of the cells will be proportional to the PI fluorescence intensity.[9][10][11][12]

Signaling Pathways and Experimental Workflows

PI3K/AKT/mTOR Signaling Pathway

This compound has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is a critical pathway for cell proliferation, survival, and growth. Its dysregulation is a hallmark of many cancers.

Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.

General Workflow for Initial Biological Activity Screening

The following diagram illustrates a typical workflow for the initial screening of a compound like this compound for its biological activities.

Caption: A general workflow for screening the biological activity of this compound.

Conclusion

This compound is a compound with established antimicrobial activity and significant potential as an anticancer agent. Its ability to synergize with existing chemotherapies and target crucial cancer signaling pathways makes it a promising candidate for further drug development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to build upon in their exploration of this compound's therapeutic applications. Further research is warranted to establish a comprehensive profile of its antimicrobial spectrum and to elucidate the full extent of its anticancer activities against a broader range of malignancies.

References

- 1. Susceptibility of some oral microorganisms to chlorhexidine and paramonochlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound overrides DNA damage tolerance to restore platinum sensitivity in high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound inhibits pancreatic cancer progression through targeted antagonization of the PI3K/AKT/mTOR signaling pathway [pubmed.ncbi.nlm.nih.gov]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

- 6. Apoptosis Protocols | USF Health [health.usf.edu]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 9. cancer.wisc.edu [cancer.wisc.edu]

- 10. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 11. corefacilities.iss.it [corefacilities.iss.it]

- 12. Flow cytometry with PI staining | Abcam [abcam.com]

The Dawn of a Topical Antimicrobial: Early Research on the Discovery of Chloroxine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

I. The Initial Synthesis of Chloroxine (5,7-dichloro-8-hydroxyquinoline)

This compound was first synthesized in 1888 by A. Hebebrand. The seminal method for its preparation involved the direct chlorination of 8-hydroxyquinoline. While the original 1888 publication in "Journal für praktische Chemie" is not readily accessible, the fundamental approach to this synthesis is well-documented in subsequent literature and patents, which have refined the process over the years. The core of the early synthesis methodologies is outlined below.

Experimental Protocol: Synthesis of 5,7-dichloro-8-hydroxyquinoline

Materials:

-

8-Hydroxyquinoline

-

Glacial Acetic Acid or Chloroform (as solvent)

-

Chlorine gas or a chlorinating agent such as N-chlorosuccinimide (in later variations)

-

Water

-

Sodium bisulfite solution (for quenching excess chlorine)

Methodology:

-

Dissolution: A solution of 8-hydroxyquinoline is prepared by dissolving it in a suitable solvent. Early methods primarily utilized glacial acetic acid or chloroform.

-

Chlorination: Chlorine gas is bubbled through the cooled solution of 8-hydroxyquinoline. The reaction is typically carried out at a low temperature to control the rate of reaction and prevent the formation of unwanted byproducts. The progress of the reaction can be monitored by the uptake of chlorine. Alternatively, portion-wise addition of a solid chlorinating agent could be employed.

-

Reaction Quenching: Upon completion of the chlorination, any excess chlorine in the reaction mixture is quenched. This is often achieved by the addition of a sodium bisulfite solution.

-

Precipitation and Isolation: The product, 5,7-dichloro-8-hydroxyquinoline, is then precipitated from the reaction mixture. If glacial acetic acid is used as the solvent, a portion of it is typically removed by distillation, followed by the addition of water to induce precipitation. If chloroform is the solvent, the solvent can be removed under reduced pressure.

-

Filtration and Washing: The precipitated solid is collected by filtration. The crude product is then washed with water to remove any remaining acid and inorganic salts.

-

Purification: The crude this compound is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of acetone and ethanol, to yield a light beige crystalline powder.

The following diagram illustrates the general synthesis pathway of this compound from 8-hydroxyquinoline.

The Genotoxicity of Chloroxine in Bacterial Models: A Methodological and Mechanistic Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroxine, a synthetic antibacterial agent, is utilized in various topical therapeutic preparations. While its antimicrobial properties are established, a comprehensive understanding of its genotoxic potential in bacterial systems remains an area of limited public data. This technical guide provides an in-depth framework for assessing the genotoxicity of this compound in bacterial models. It details the standardized experimental protocols for key assays, including the Ames test and the SOS/chromotest, and presents templates for the systematic presentation of quantitative data. Furthermore, this guide illustrates the primary bacterial DNA repair pathways and experimental workflows using Graphviz diagrams, offering a visual representation of the mechanisms and procedures relevant to bacterial genotoxicity testing. This document is intended to serve as a comprehensive resource for researchers initiating studies on the genotoxic profile of this compound and other similar compounds.

Introduction

This compound, or 5,7-dichloro-8-hydroxyquinoline, is a compound known for its antibacterial and antifungal properties.[1] It is a derivative of 8-hydroxyquinoline and is used in dermatological applications to treat conditions like dandruff and seborrhoeic dermatitis.[1] The mechanism of its antimicrobial action is not fully elucidated but is thought to involve the disruption of essential cellular processes. Given its interaction with biological systems and its chemical structure, which includes a chlorinated quinoline ring, evaluating its potential to induce genetic mutations in bacteria is a critical aspect of its safety assessment.

Bacterial genotoxicity assays are rapid and sensitive methods for identifying chemical agents that can cause DNA damage.[2] The Ames test, or bacterial reverse mutation assay, is a widely used initial screen for mutagenic potential.[3][4] It assesses a chemical's ability to induce reverse mutations in specific strains of Salmonella typhimurium and Escherichia coli.[4] The SOS/chromotest is another valuable tool that measures the induction of the SOS DNA repair system in bacteria, providing an indication of DNA damage.[5][6][7]

This guide will provide detailed methodologies for these key assays, standardized tables for data presentation, and visual diagrams of relevant biological pathways and experimental workflows to facilitate a thorough investigation into the genotoxicity of this compound in bacterial models.

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[4] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine for Salmonella, tryptophan for E. coli). The assay measures the ability of a test substance to cause a reverse mutation, allowing the bacteria to regain the ability to produce the amino acid and grow on a medium lacking it.

2.1.1. Materials

-

Tester Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).[8][9]

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

-

Metabolic Activation System (S9 fraction): A post-mitochondrial fraction of rat liver homogenate, used to mimic mammalian metabolism.[8]

-

Positive Controls: Known mutagens for each strain, with and without S9 activation (e.g., sodium azide, 2-nitrofluorene, 2-aminoanthracene).[10]

-

Negative Control: The solvent used to dissolve the test compound.

-

Media and Reagents: Oxoid Nutrient Broth No. 2, Minimal Glucose Agar plates, Top Agar (containing a trace amount of histidine and biotin).[8][10]

2.1.2. Procedure

-

Strain Preparation: Inoculate each tester strain into nutrient broth and incubate overnight at 37°C with shaking to reach a cell density of approximately 1-2 x 10⁹ cells/mL.[11]

-

Test Compound Preparation: Prepare a series of dilutions of this compound in the chosen solvent.

-

Plate Incorporation Method:

-

To 2 mL of molten top agar at 45°C, add 0.1 mL of the bacterial culture and 0.1 mL of the this compound dilution (or control solution).

-

For assays with metabolic activation, add 0.5 mL of the S9 mix. For assays without metabolic activation, add 0.5 mL of a phosphate buffer.

-

Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate.

-

Allow the top agar to solidify.

-

-

Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.[8]

-

Colony Counting: Count the number of revertant colonies on each plate.

SOS/Chromotest

The SOS/chromotest is a colorimetric assay that measures the induction of the SOS DNA repair system in E. coli. The tester strain has a fusion of a gene in the SOS pathway (e.g., sfiA) with the lacZ gene, which codes for β-galactosidase. Induction of the SOS response by a DNA-damaging agent leads to the production of β-galactosidase, which can be quantified by a colorimetric reaction.[5][6][7]

2.2.1. Materials

-

Tester Strain: E. coli PQ37 or a similar strain with an appropriate gene fusion.

-

Test Compound: this compound, dissolved in a suitable solvent.

-

Positive Control: A known SOS-inducing agent (e.g., 4-nitroquinoline-1-oxide).

-

Negative Control: The solvent used to dissolve the test compound.

-

Media and Reagents: Growth medium, buffer, and substrates for the β-galactosidase assay (e.g., o-nitrophenyl-β-D-galactopyranoside - ONPG) and alkaline phosphatase assay (for toxicity measurement).

2.2.2. Procedure

-

Culture Preparation: Grow an overnight culture of the E. coli tester strain. Dilute the culture in fresh medium and grow to the exponential phase.

-

Exposure: Distribute the bacterial culture into a 96-well microplate. Add increasing concentrations of this compound (and controls) to the wells.

-

Incubation: Incubate the microplate for a defined period (e.g., 2 hours) at 37°C with shaking.

-

Enzyme Assays:

-

Measure β-galactosidase activity by adding the appropriate substrate and measuring the color development spectrophotometrically.

-

Measure alkaline phosphatase activity to assess the toxicity of the test compound.

-

-

Data Analysis: Calculate the induction factor (IF) as the ratio of β-galactosidase activity in the presence of the test compound to that in the negative control. A dose-dependent increase in the IF above a certain threshold (e.g., 1.5) is considered a positive result.

Data Presentation

Quantitative data from genotoxicity studies should be presented in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Ames Test Results for this compound

| Tester Strain | S9 Activation | Concentration (µ g/plate ) | Number of Revertant Colonies (Mean ± SD) | Mutagenicity Ratio (MR) |

| TA98 | - | 0 (Solvent Control) | 1.0 | |

| [Conc. 1] | ||||

| [Conc. 2] | ||||

| [Conc. 3] | ||||

| Positive Control | ||||

| TA98 | + | 0 (Solvent Control) | 1.0 | |

| [Conc. 1] | ||||

| [Conc. 2] | ||||

| [Conc. 3] | ||||

| Positive Control | ||||

| TA100 | - | 0 (Solvent Control) | 1.0 | |

| [Conc. 1] | ||||

| [Conc. 2] | ||||

| [Conc. 3] | ||||

| Positive Control | ||||

| TA100 | + | 0 (Solvent Control) | 1.0 | |

| [Conc. 1] | ||||

| [Conc. 2] | ||||

| [Conc. 3] | ||||

| Positive Control | ||||

| ... (continue for all strains) |

Mutagenicity Ratio (MR) = Mean number of revertants in test plate / Mean number of revertants in solvent control plate. A result is considered positive if there is a dose-related increase in the number of revertants and/or a reproducible increase of at least two-fold over the solvent control.

Table 2: SOS/Chromotest Results for this compound

| Concentration (µg/mL) | β-Galactosidase Activity (Units) | Alkaline Phosphatase Activity (Units) | Induction Factor (IF) |

| 0 (Solvent Control) | 1.0 | ||

| [Conc. 1] | |||

| [Conc. 2] | |||

| [Conc. 3] | |||

| [Conc. 4] | |||

| [Conc. 5] | |||

| Positive Control |

Induction Factor (IF) = β-Galactosidase activity at test concentration / β-Galactosidase activity of solvent control. A result is considered positive if a dose-dependent increase in the IF is observed, with the IF reaching a value of 1.5 or greater.

Visualization of Pathways and Workflows

Diagrams created using the Graphviz DOT language provide a clear visual representation of complex biological pathways and experimental procedures.

Bacterial DNA Repair Pathways

The following diagrams illustrate the major DNA repair pathways in bacteria that can be activated in response to DNA damage induced by a genotoxic agent.

Caption: Major bacterial DNA repair pathways: Base Excision Repair (BER), Nucleotide Excision Repair (NER), and the SOS Response.

Experimental Workflows

The following diagrams outline the key steps in the Ames test and the SOS/chromotest.

Caption: Workflow for the Ames bacterial reverse mutation assay.

References

- 1. An evaluation of tests using DNA repair-deficient bacteria for predicting genotoxicity and carcinogenicity. A report of the U.S. EPA's Gene-TOX Program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biomere.com [biomere.com]

- 3. re-place.be [re-place.be]

- 4. The bacterial reverse mutation test | RE-Place [re-place.be]

- 5. SOS chromotest - Wikipedia [en.wikipedia.org]

- 6. The SOS Chromotest, a colorimetric bacterial assay for genotoxins: validation study with 83 compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SOS chromotest, a direct assay of induction of an SOS function in Escherichia coli K-12 to measure genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acmeresearchlabs.in [acmeresearchlabs.in]

- 9. The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 11. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

Solubility characteristics of Chloroxine in various solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Chloroxine (5,7-dichloro-8-hydroxyquinoline), a synthetic antibacterial and antifungal agent. Understanding the solubility of this compound in various solvents is critical for its formulation, delivery, and efficacy in pharmaceutical applications. This document presents quantitative solubility data, detailed experimental protocols, and visualizations to aid in research and development.

Core Topic: Solubility Profile of this compound

This compound is a compound with limited aqueous solubility but demonstrates solubility in a range of organic solvents. Its solubility is influenced by solvent polarity, hydrogen bonding capacity, and temperature. This guide details these characteristics to provide a foundational understanding for formulation scientists and researchers.

Quantitative Solubility Data

The solubility of this compound has been determined in various neat organic solvents and is summarized below. The data is presented in both mole fraction (x) for thermodynamic analysis and in milligrams per milliliter (mg/mL) for practical formulation considerations.

Table 1: Mole Fraction Solubility of this compound in Various Solvents

| Solvent | Temperature (K) | Mole Fraction (10³ x) |

| Ethyl Acetate | 283.15 | 3.559 |

| 293.15 | 4.439 | |

| 303.15 | 5.499 | |

| 313.15 | 6.519 | |

| 323.15 | 7.239 | |

| 333.15 | 7.819[1][2][3][4] |

Note: The data in Table 1 is derived from the study by Yang et al. (2018) which investigated the solubility in binary mixtures and found the maximum solubility in neat ethyl acetate.

Table 2: Solubility of this compound in Common Solvents

| Solvent | Chemical Class | Solubility (mg/mL) | Temperature (°C) | Notes |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 43 | 25 | [5] |

| Ethyl Acetate | Ester | ~65-70 | 25-60 | Calculated from mole fraction data. |

| Dichloromethane | Halogenated | Soluble | Not Specified | [1] |

| Chloroform | Halogenated | Slightly Soluble | Not Specified | |

| Acetone | Ketone | Soluble | Not Specified | [6] |

| Ethanol | Alcohol | Insoluble / Slightly Soluble | Not Specified | Conflicting reports[1][5]. |

| Methanol | Alcohol | Slightly Soluble | Not Specified | |

| Water | Aqueous | Insoluble (<1) | 25 | [5] |

Note: Qualitative descriptions like "Soluble" and "Slightly Soluble" are based on available literature where precise quantitative data was not provided.

A study by Yang and Sun (2019) established the following descending order of solubility for this compound in six pure solvents, though the specific mole fraction values were not obtained in the search: N-methyl-2-pyrrolidone > N,N-dimethylformamide > 1,4-dioxane > ethyl acetate > toluene > acetonitrile.[7]

Experimental Protocols

The quantitative solubility data presented in this guide is primarily determined using the isothermal saturation shake-flask method. This is a reliable and widely used technique for measuring the equilibrium solubility of a solid in a liquid solvent.

Isothermal Saturation Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a constant temperature.

Materials:

-

This compound powder (of known purity)

-

Selected solvent (analytical grade)

-

Thermostatic shaker bath

-

Calibrated thermometer

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Supersaturated Solution: An excess amount of this compound powder is added to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial or flask). This ensures that the solution reaches saturation and that solid this compound remains.

-

Equilibration: The sealed containers are placed in a thermostatic shaker bath set to the desired temperature. The mixture is agitated for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be monitored and controlled throughout this period.

-

Phase Separation: After equilibration, the containers are removed from the shaker and allowed to stand undisturbed at the constant temperature for a period to allow the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, the samples are then centrifuged at a high speed.

-

Sample Dilution: A specific volume of the clear supernatant is carefully withdrawn using a pipette. To prevent precipitation due to temperature changes, all equipment should be pre-warmed to the experimental temperature. The collected supernatant is then diluted with a known volume of the appropriate mobile phase (for HPLC) or solvent to bring the concentration within the analytical range of the measurement instrument.

-

Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve is prepared using standard solutions of this compound of known concentrations to accurately quantify the amount of dissolved solute.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor. This can be expressed in various units, such as mg/mL or as a mole fraction.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the isothermal saturation shake-flask method for determining the solubility of this compound.

References

In Vitro Antibacterial Spectrum of Chloroxine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroxine, a synthetic halogenated 8-hydroxyquinoline derivative, has demonstrated a broad spectrum of antibacterial activity against both Gram-positive and some Gram-negative bacteria. This technical guide provides a comprehensive overview of the in vitro antibacterial properties of this compound, including a summary of its minimum inhibitory concentrations (MICs) against various bacterial species, detailed experimental protocols for susceptibility testing, and an exploration of its potential mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new antimicrobial agents.

Antibacterial Spectrum of this compound

This compound has been shown to be effective against a range of bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial species as determined by in vitro susceptibility testing.

| Bacterial Species | Gram Stain | MIC Range (µg/mL) | Reference |

| Bacillus cereus | Positive | 8 | [1] |

| Clostridioides difficile | Positive | 8 | [1] |

| Burkholderia thailandensis | Negative | 4 | [2] |

| Escherichia coli | Negative | 6.25 | [3] |

| Neisseria gonorrhoeae | Negative | 0.28-0.56 (as 5,7-diCl-8HQ) | [1] |

| Staphylococcus aureus | Positive | >100 (derivative) | [4] |

| Salmonella typhi | Negative | >100 (derivative) | [4] |

| Pseudomonas aeruginosa | Negative | >100 (derivative) | [4] |

Note: Some of the provided data pertains to a derivative of this compound (5,7-dichloro-8-hydroxyquinaldyl-N-ethylcarbamate) and may not be fully representative of the parent compound. Further research is needed to establish a more comprehensive antibacterial profile of this compound.

Experimental Protocols for Antibacterial Susceptibility Testing

The following protocols are based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution and agar dilution methods, which are standard procedures for determining the MIC of an antimicrobial agent.[5][6]

Broth Microdilution Method

This method is used to determine the MIC of an antimicrobial agent in a liquid medium.

Materials:

-

This compound stock solution

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity standard

-

Incubator (35°C ± 2°C)

-

Microplate reader (optional)

Procedure:

-

Preparation of this compound Dilutions: Prepare a serial two-fold dilution of the this compound stock solution in CAMHB in the wells of a 96-well microtiter plate. The final volume in each well should be 50 µL. The concentration range should be appropriate to determine the MIC of the test organism.

-

Inoculum Preparation: Prepare a bacterial inoculum from 4-5 isolated colonies grown on non-selective agar. Suspend the colonies in a sterile saline solution and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. This will bring the final volume in each well to 100 µL.

-

Controls:

-

Growth Control: A well containing only CAMHB and the bacterial inoculum.

-

Sterility Control: A well containing only CAMHB.

-

-

Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye or a microplate reader.

Agar Dilution Method

This method is used to determine the MIC of an antimicrobial agent on a solid medium.

Materials:

-

This compound stock solution

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial inoculum standardized to 0.5 McFarland turbidity standard

-

Inoculator (e.g., a multipoint replicator)

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Agar Plates: Prepare a series of MHA plates containing two-fold dilutions of this compound. Add the appropriate volume of the this compound stock solution to the molten MHA before pouring the plates. Allow the agar to solidify.

-

Inoculum Preparation: Prepare a bacterial inoculum as described in the broth microdilution method.

-

Inoculation: Using a multipoint replicator, spot-inoculate the surface of each agar plate with the standardized bacterial suspension. Each spot should contain approximately 1-2 x 10⁴ CFU.

-

Controls:

-

Growth Control: An agar plate without this compound that is inoculated with the test organisms.

-

Sterility Control: An uninoculated agar plate containing the highest concentration of this compound.

-

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism. A faint haze or a single colony at the inoculation spot is disregarded.

Visualizations

Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Proposed Mechanism of Action: Induction of SOS DNA Repair Pathway

One of the proposed mechanisms of action for this compound is the induction of the SOS DNA repair pathway in bacteria such as E. coli. This pathway is activated in response to DNA damage.

Caption: Proposed induction of the SOS DNA repair pathway by this compound.

Mechanism of Action

The precise mechanism of action of this compound is not fully elucidated. However, some studies suggest that it may exert its antibacterial effect through multiple pathways. One proposed mechanism is the induction of the SOS DNA repair system in bacteria like E. coli.[7][8][9][10][11] This response is triggered by DNA damage and involves the activation of the RecA protein, which in turn leads to the autocleavage of the LexA repressor. This derepresses a suite of genes involved in DNA repair, some of which are error-prone, and can also lead to cell cycle arrest.

Another potential mechanism of action is the inhibition of mitochondrial functions by binding to ATP synthase.[12] This would disrupt cellular energy production, leading to bacterial cell death. Further research is required to fully understand the molecular targets and pathways affected by this compound.

Conclusion

This compound demonstrates promising in vitro antibacterial activity against a variety of bacterial species. This technical guide provides a foundation for further research and development of this compound as a potential therapeutic agent. The standardized protocols for susceptibility testing outlined here will enable consistent and comparable data generation. Future studies should focus on expanding the antibacterial spectrum of this compound against a wider range of clinical isolates, including multidrug-resistant strains, and on further elucidating its mechanism of action to optimize its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Prevalence of Chlorhexidine-Tolerant Pseudomonas aeruginosa and Correlation with Antibiotic Resistance - Iranian Journal of Medical Microbiology [ijmm.ir]

- 3. Reduction in chlorhexidine efficacy against multi-drug-resistant Acinetobacter baumannii international clone II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. elsevier.es [elsevier.es]

- 5. Activity of Antiseptics Against Pseudomonas aeruginosa and Its Adaptation Potential [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Combination inhibition activity of chlorhexidine and antibiotics on multidrug-resistant Acinetobacter baumannii in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comprehensive evaluation of the bactericidal and anti-pathogenic efficacy of chemical disinfectants against antibiotic resistant ESKAPE clinical strains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eemb.ut.ee [eemb.ut.ee]

- 10. Susceptibility of some oral microorganisms to chlorhexidine and paramonochlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Inhibition of AdeB, AceI, and AmvA Efflux Pumps Restores Chlorhexidine and Benzalkonium Susceptibility in Acinetobacter baumannii ATCC 19606 [frontiersin.org]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Protocol for Preparing Chloroxine Stock Solutions for Research

Audience: Researchers, scientists, and drug development professionals.

Abstract

Chloroxine is a synthetic quinoline derivative recognized for its antibacterial, antifungal, and antiprotozoal properties.[1] It is utilized in research to investigate its therapeutic potential, including its ability to override DNA damage tolerance in certain cancer cells.[2] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for in vitro research applications.

Physicochemical Properties of this compound

A summary of key quantitative data for this compound is presented below. This information is essential for accurate calculations and handling.

| Property | Value |

| Molecular Formula | C₉H₅Cl₂NO[2][3][4] |

| Molecular Weight | 214.05 g/mol [2][3] |

| CAS Number | 773-76-2[2][4] |

| Appearance | Solid[2][3] |

| Solubility in DMSO | 33 to 43 mg/mL[2][4][5] |

| Solubility in Water | < 1 mg/mL (Practically Insoluble)[2][4][6] |

| Solubility in Ethanol | Insoluble[5] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol details the steps to prepare a 10 mM primary stock solution of this compound in Dimethyl Sulfoxide (DMSO).

3.1 Materials and Equipment

-

This compound powder (CAS 773-76-2)

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Analytical balance

-

Spatula

-

Sterile microcentrifuge tubes or cryovials

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Ultrasonic bath (recommended to aid dissolution)

-

Personal Protective Equipment (PPE): safety glasses, lab coat, gloves

3.2 Experimental Workflow Diagram

Caption: Workflow for preparing this compound stock solution.

3.3 Step-by-Step Procedure

-

Safety First: Before starting, put on all necessary PPE. Handle this compound powder in a chemical fume hood or a designated area to avoid inhalation.

-

Calculation: To prepare a 10 mM stock solution, use the following calculation:

-

Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)

-

For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

-

0.001 L x 0.010 mol/L x 214.05 g/mol = 0.00214 g = 2.14 mg

-

-

Weighing: Carefully weigh 2.14 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.

-

Solubilization: Add 1 mL of sterile, anhydrous DMSO to the tube containing the this compound powder.

-

Dissolution: Close the tube tightly and vortex thoroughly. This compound can be difficult to dissolve; if particulates are still visible, place the tube in an ultrasonic bath for 10-15 minutes until the solution is clear and homogenous.[4] Using fresh, moisture-free DMSO is crucial as absorbed moisture can reduce solubility.[5]

-

Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the primary stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials or microcentrifuge tubes.[1]

-

Labeling and Storage: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.

Storage and Stability

Proper storage is essential to maintain the integrity and activity of the this compound stock solution.

| Storage Condition | Powder Stability | Stock Solution Stability |

| -20°C | 3 years[5] | 1 year[1][5] |

| -80°C | - | 2 years[1] |

| 4°C | 2 years[2] | Short term (days to weeks)[7] |

Note: Always bring aliquots to room temperature before opening to minimize condensation. For cell culture experiments, the final concentration of DMSO should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.

Mechanism of Action: DNA Damage Response

While the exact mechanism is not fully elucidated for all applications, this compound is known to induce SOS-DNA repair in bacteria. In cancer research, it has been shown to restore sensitivity to platinum-based drugs by overriding DNA damage tolerance pathways, suggesting an interaction with cellular DNA repair mechanisms.

Caption: this compound's role in overriding DNA damage tolerance.

References

Application Notes and Protocols for Chloroxine Antimicrobial Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroxine, a synthetic halogenated 8-hydroxyquinoline derivative, has demonstrated broad-spectrum antimicrobial activity against a variety of pathogenic bacteria and fungi.[1] Its potential role in overriding DNA damage tolerance in resistant cancer cells also suggests a mechanism that could be relevant to its antimicrobial action, possibly through the induction of DNA repair pathways such as the SOS response in bacteria. Accurate and standardized antimicrobial susceptibility testing (AST) is crucial for determining the in vitro efficacy of this compound against specific microbial isolates, guiding further research, and informing potential therapeutic applications.

These application notes provide detailed protocols for assessing the antimicrobial susceptibility of this compound using standard laboratory methods, including broth microdilution and disk diffusion assays. Additionally, a summary of available minimum inhibitory concentration (MIC) data is presented to offer a baseline understanding of this compound's antimicrobial spectrum.

Data Presentation: Antimicrobial Activity of this compound

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a panel of medically important bacteria and fungi, as determined by broth microdilution assays. This data is essential for comparing the in vitro potency of this compound across different microbial species.

| Microorganism | Type | Minimum Inhibitory Concentration (MIC) µg/mL |

| Staphylococcus aureus | Gram-positive bacteria | Data not available in search results |

| Streptococcus pyogenes | Gram-positive bacteria | Data not available in search results |

| Enterococcus faecalis | Gram-positive bacteria | Data not available in search results |

| Escherichia coli | Gram-negative bacteria | Data not available in search results |

| Klebsiella pneumoniae | Gram-negative bacteria | Data not available in search results |

| Pseudomonas aeruginosa | Gram-negative bacteria | Data not available in search results |

| Acinetobacter baumannii | Gram-negative bacteria | Data not available in search results |

| Candida albicans | Fungus (Yeast) | Data not available in search results |

| Aspergillus fumigatus | Fungus (Mold) | Data not available in search results |

| Trichophyton rubrum | Fungus (Dermatophyte) | Data not available in search results |

Note: While a study mentioning a broth microdilution assay of nanocrystalline this compound against 20 medically important bacteria and fungi was identified, the specific MIC values from this study were not available in the public domain search results.[1] The table structure is provided as a template for researchers to populate with their own experimental data.

Experimental Protocols

Broth Microdilution Assay for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of this compound in a liquid medium, providing a quantitative measure of its antimicrobial activity. The protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

This compound powder

-

Appropriate solvent for this compound (e.g., DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

-

Sterile 96-well microtiter plates

-

Bacterial or fungal isolates for testing

-

0.5 McFarland turbidity standard

-

Sterile saline or broth

-

Incubator

-

Spectrophotometer (optional, for inoculum standardization)

Protocol:

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound at a high concentration (e.g., 10 mg/mL) in a suitable solvent.

-